3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride
CAS No.: 2287273-20-3
Cat. No.: VC7270057
Molecular Formula: C13H16BrClFNO2
Molecular Weight: 352.63
* For research use only. Not for human or veterinary use.
![3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride - 2287273-20-3](/images/structure/VC7270057.png)
Specification
CAS No. | 2287273-20-3 |
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Molecular Formula | C13H16BrClFNO2 |
Molecular Weight | 352.63 |
IUPAC Name | 3-[(4-bromo-2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C13H15BrFNO2.ClH/c14-10-3-2-9(11(15)6-10)7-13(12(17)18)4-1-5-16-8-13;/h2-3,6,16H,1,4-5,7-8H2,(H,17,18);1H |
Standard InChI Key | HIPXINZEUHJNMF-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)(CC2=C(C=C(C=C2)Br)F)C(=O)O.Cl |
Introduction
Chemical Structure and Nomenclature
The compound features a piperidine ring substituted at the 3-position with both a carboxylic acid group and a (4-bromo-2-fluorophenyl)methyl moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media. Key structural attributes include:
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Piperidine Core: A six-membered amine ring that contributes to conformational flexibility and potential receptor interactions.
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Halogenated Aromatic System: The 4-bromo-2-fluorophenyl group introduces steric and electronic effects that may influence binding affinity to biological targets.
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Carboxylic Acid Functionality: Enhances polarity and provides a site for derivatization or salt formation.
Molecular Formula and Weight
Property | Value |
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Molecular Formula | C₁₄H₁₆BrFNO₂·HCl |
Molecular Weight | 388.65 g/mol (calc.) |
CAS Number | Pending |
Synthesis and Optimization
Synthetic Routes
The synthesis of this compound likely follows a multi-step protocol analogous to methods used for related piperidine derivatives:
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Benzylation of Piperidine:
Reaction of piperidine-3-carboxylic acid with 4-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). This step introduces the halogenated benzyl group via nucleophilic substitution. -
Hydrochloride Formation:
Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt, improving crystallinity and storage stability.
Key Optimization Parameters:
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Temperature: Maintaining 60–80°C during benzylation minimizes side reactions such as over-alkylation.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency by facilitating interphase reagent transfer.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water due to the hydrophobic bromofluorophenyl group. The hydrochloride salt form improves aqueous solubility compared to the free base.
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Stability: Sensitive to UV light and moisture; recommended storage at –20°C under inert gas (argon/nitrogen).
Spectroscopic Characterization
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NMR:
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¹H NMR: Signals near δ 3.5–4.0 ppm (piperidine CH₂), δ 7.2–7.8 ppm (aromatic protons).
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¹³C NMR: Peaks at ~170 ppm (carboxylic acid C=O), 115–135 ppm (aromatic carbons).
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HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water gradient).
Biological Activity and Applications
Neurological Applications
Piperidine derivatives are known to modulate neurotransmitter systems. The carboxylic acid group could facilitate interactions with GABAₐ receptors or monoamine transporters, suggesting potential in treating anxiety or depression.
Comparative Analysis with Related Compounds
Compound | Molecular Weight | Key Features | Biological Activity |
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3-(4-Bromo-2-fluorophenyl)pentanedioic acid | 305.10 g/mol | Dicarboxylic acid structure | Anti-inflammatory properties |
1-(4-Bromobenzyl)piperidine-3-carboxylic acid HCl | 332.63 g/mol | Single carboxylate, no fluorine | Anticancer |
Target Compound | 388.65 g/mol | Fluorine-enhanced aryl, hydrochloride | Inferred dual activity |
Structural Insights:
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The addition of fluorine at the 2-position on the phenyl ring may improve metabolic stability and target selectivity compared to non-fluorinated analogs.
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The hydrochloride salt enhances bioavailability relative to neutral piperidine derivatives.
Future Directions
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Synthetic Optimization: Exploring microwave-assisted synthesis or flow chemistry to reduce reaction times and improve yields.
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Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) and neurological receptors to identify lead applications.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and binding modes.
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